Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

Catalog No.
S1480244
CAS No.
109037-77-6
M.F
C60H47F18P3S5
M. Wt
1363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-d...

CAS Number

109037-77-6

Product Name

Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

Molecular Formula

C60H47F18P3S5

Molecular Weight

1363.2 g/mol

InChI

InChI=1S/C36H28S3.C24H19S2.3F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;3*1-7(2,3,4,5)6/h1-28H;1-19H;;;/q+2;+1;3*-1

InChI Key

BXEZIWXFNSCYKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F

Description

Mixed triarylsulfonium hexafluorophosphate salts are cationic photoinitiators which are used as ultraviolet curing agents that have bifunctional cross-linking monomers.

Electrophilic Reactions in Polymerization

Specific Scientific Field: Organic Chemistry and Polymer Science

Summary: DPPPS acts as an efficient electrophile in oxidative polymerization processes. It participates in sulfide bond formation, contributing to the synthesis of complex polymers, such as poly(p-phenylene sulfide).

Experimental Procedure:

Results: Polymer chains containing sulfide linkages form, leading to the creation of high-performance polymers. Poly(p-phenylene sulfide) is one such example, known for its excellent chemical resistance and thermal stability .

Photochemical Reactions

Specific Scientific Field: Photochemistry

Summary: DPPPS participates in photolysis reactions, producing phenylthiobiphenyls and diphenyl sulfide. These compounds are essential in photochemical studies.

Experimental Procedure:

Results: Phenylthiobiphenyls and diphenyl sulfide are formed, providing insights into photochemical mechanisms and reactivity. Researchers study these reactions for applications in materials science and environmental chemistry .

Anodic Oxidation in Polymer Synthesis

Specific Scientific Field: Electrochemistry and Polymer Engineering

Summary: DPPPS is useful in the anodic oxidation of diphenyl disulfides. This process generates oligo(p-phenylene sulfides) in acidic media, demonstrating its role in electrochemical polymerization.

Experimental Procedure:

Synthesis of Functionalized Molecules

Specific Scientific Field: Organic Synthesis and Chemical Biology

Summary: DPPPS is utilized in the synthesis of biaryl compounds and serves as an alkylating agent in various chemical reactions.

Experimental Procedure:

Results: Biaryl compounds and other functionalized molecules are obtained, enabling the design of new materials, ligands, and pharmaceutical intermediates.

Diphenyl-(4-phenylsulfanylphenyl)sulfanium is characterized by the presence of multiple phenyl groups and sulfur atoms. The compound features sulfonium ions, which are positively charged sulfur atoms bonded to three carbon-containing groups. The trihexafluorophosphate anion serves as a counterion, enhancing the stability and solubility of the sulfonium salt in various solvents. This compound is part of a broader class of organosulfur compounds that exhibit interesting electronic properties due to their unique sulfur bonding.

The chemical behavior of diphenyl-(4-phenylsulfanylphenyl)sulfanium can be analyzed through its participation in various reactions:

  • Nucleophilic Substitution: The sulfonium ion can undergo nucleophilic attack, leading to the formation of new sulfur-containing compounds. This reaction is essential in organic synthesis for creating more complex molecules .
  • Pummerer Reactions: This compound can participate in Pummerer-type reactions, where sulfoxides are converted into sulfides through nucleophilic attack on sulfur . The mechanism involves the formation of intermediates that can rearrange or react further to yield diverse products.

Research into the biological activity of diphenyl-(4-phenylsulfanylphenyl)sulfanium is limited but suggests potential antimicrobial properties. Organosulfur compounds are known for their bioactivity, including effects on cell signaling and enzyme inhibition. Further studies are needed to elucidate specific biological pathways influenced by this compound.

Several methods have been developed for synthesizing diphenyl-(4-phenylsulfanylphenyl)sulfanium:

  • Sulfonation Reactions: The introduction of sulfonium groups can be achieved through electrophilic aromatic substitution where phenols or other nucleophiles react with sulfonium salts under acidic conditions .
  • Thioether Formation: By reacting appropriate thiols with aryl halides in the presence of a base, diphenyl sulfonium salts can be synthesized efficiently.

Diphenyl-(4-phenylsulfanylphenyl)sulfanium has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfur-containing derivatives.
  • Materials Science: This compound may find applications in developing new materials with specific electronic or optical properties due to its unique sulfur chemistry.

Interaction studies involving diphenyl-(4-phenylsulfanylphenyl)sulfanium primarily focus on its reactivity with nucleophiles and electrophiles. These studies help understand its role as a reactive intermediate in various synthetic pathways. Additionally, interactions with biological molecules could reveal insights into its potential therapeutic uses.

Diphenyl-(4-phenylsulfanylphenyl)sulfanium shares structural similarities with other organosulfur compounds. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
DiphenyldisulfideContains two phenyl groups linked by a disulfide bondSimpler structure; used as a reducing agent
ThianthreneContains sulfur within a fused ring systemExhibits strong fluorescence properties
PhenothiazineContains sulfur within a heterocyclic ringKnown for its pharmaceutical applications (antipsychotic)
SulfobetaineQuaternary ammonium salt with a sulfonate groupUsed in surfactants and as stabilizers

The uniqueness of diphenyl-(4-phenylsulfanylphenyl)sulfanium lies in its complex arrangement of multiple phenyl groups and the specific sulfonium structure, which may contribute to distinct reactivity patterns compared to simpler organosulfur compounds.

General Manufacturing Information

Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluorophosphates(1-): ACTIVE

Dates

Modify: 2024-04-14

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